REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:6][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([I:1])[C:3]=1[CH3:11]
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Name
|
|
Quantity
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23.6 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
13 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
250 mL
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Type
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reactant
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
with stirring for 40 h before it
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed
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Type
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CONCENTRATION
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Details
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was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate
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Type
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ADDITION
|
Details
|
by adding small portions of a saturated aqueous NaHCO3 solution
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Type
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STIRRING
|
Details
|
with stirring
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)I)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |